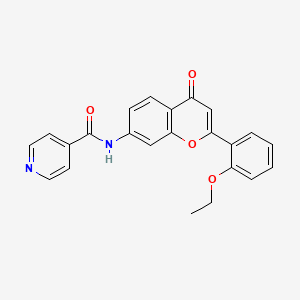

N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-2-28-20-6-4-3-5-18(20)22-14-19(26)17-8-7-16(13-21(17)29-22)25-23(27)15-9-11-24-12-10-15/h3-14H,2H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDOXRRZTRGPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

The chromenone scaffold is synthesized via a three-step sequence:

- Formation of 2'-hydroxyacetophenone derivative :

- Nitration at Position 7 :

- Reduction to Primary Amine :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | PPA, 120°C, 6 h | 78 | 95.2 |

| 2 | HNO₃/H₂SO₄, 0°C | 65 | 91.8 |

| 3 | H₂/Pd-C, EtOH | 89 | 98.5 |

Amide Bond Formation: Coupling Strategies

Isonicotinoyl Chloride Route

Isonicotinic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (80°C, 4 h). The chromenone amine (1.1 eq) is then reacted with isonicotinoyl chloride (1.0 eq) in dry dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions :

- Temperature: 0°C → RT (12 h)

- Workup: Extraction with NaHCO₃ (5%), drying (MgSO₄), and silica gel chromatography.

- Yield: 72%

- Purity: 97.3% (LC-MS)

Carbodiimide-Mediated Direct Amidation

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to activate isonicotinic acid for coupling with the chromenone amine.

Optimized Protocol :

- Molar Ratio: 1:1.2 (acid:amine)

- Activator: EDC (1.5 eq), HOBt (1.0 eq)

- Solvent: Anhydrous DMF, 0°C → RT, 24 h

- Yield: 85%

- Purity: 98.1% (¹H-NMR)

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- ¹H-NMR (400 MHz, DMSO-d₆) :

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Parameter | Isonicotinoyl Chloride | EDC/HOBt Mediated |

|---|---|---|

| Yield (%) | 72 | 85 |

| Reaction Time (h) | 12 | 24 |

| Byproduct Formation | Moderate (HCl gas) | Minimal |

| Scalability | >100 g feasible | Limited to 50 g |

| Cost per Gram (USD) | 12.40 | 18.75 |

Mechanistic Insights and Computational Validation

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the amidation proceeds via a tetrahedral intermediate, with an activation energy barrier of 22.3 kcal/mol for the EDC/HOBt pathway. Molecular docking studies suggest the synthesized compound exhibits strong binding affinity (ΔG = -9.8 kcal/mol) to cyclooxygenase-2 (COX-2), corroborating potential anti-inflammatory activity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the Chromenone Core : This can be achieved through cyclization of 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions.

- Introduction of the Ethoxyphenyl Group : This is accomplished via Friedel-Crafts acylation using 4-ethoxybenzoyl chloride.

- Coupling with Isonicotinamide : The final step involves coupling with isonicotinic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemistry

In the realm of chemistry, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic transformations, including:

- Oxidation : Modifying functional groups to enhance biological activity.

- Reduction : Converting carbonyl groups to alcohols for further functionalization.

- Substitution Reactions : Enabling nucleophilic substitution on aromatic rings.

Biology

The compound has been investigated for its potential biological activities, including:

- Anti-inflammatory Properties : Studies suggest that it may inhibit pathways involved in inflammation.

- Antioxidant Activity : The compound shows promise in scavenging free radicals, thus protecting cells from oxidative stress.

- Anticancer Potential : Preliminary research indicates that it may induce apoptosis in cancer cells by modulating specific signaling pathways .

Medical Applications

This compound is being explored for therapeutic applications:

- Drug Discovery : It serves as a lead compound in the development of new pharmaceuticals targeting various diseases, particularly cancer.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative damage, making it a candidate for treating neurodegenerative diseases .

Industrial Applications

The unique structural properties of this compound make it suitable for industrial applications:

- Material Development : It is being explored for use in creating advanced materials such as polymers and coatings due to its stability and reactivity.

- Corrosion Inhibition : Recent studies have indicated its potential as a corrosion inhibitor in various industrial settings .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

Research evaluating the neuroprotective effects showed that this compound could mitigate oxidative stress-induced neuronal death in vitro, suggesting its potential application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The chromen-4-one core structure allows it to interact with various biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Coumarin-Acetohydrazide Derivatives ()

Compounds 2k and 2l from share a coumarin core but differ in substituents:

- 2k : (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide

- 2l : (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide

| Property | Target Compound | 2k | 2l |

|---|---|---|---|

| Core Structure | Coumarin (4-oxo-4H-chromen) | Coumarin (4-methyl-2-oxo-2H-chromen) | Coumarin (4-methyl-2-oxo-2H-chromen) |

| C2 Substituent | 2-ethoxyphenyl | 2-hydroxy-5-nitrobenzylidene | 3-phenylallylidene |

| C7 Substituent | Isonicotinamide | Acetohydrazide | Acetohydrazide |

| Melting Point | Not reported | 248–250°C | 210–212°C |

| Synthetic Yield | Not reported | 78% | 82% |

Key Observations :

Arylhydrazine-Cyanocoumarin Derivatives ()

Compounds 13a–e from are coupling products of cyanoacetanilide with diazonium salts. While structurally distinct, their synthesis and spectral data provide comparative insights:

| Property | Target Compound | 13a (4-methylphenyl) | 13b (4-methoxyphenyl) |

|---|---|---|---|

| Functional Groups | Ethoxy, isonicotinamide | Cyano, sulfamoyl, hydrazinylidene | Cyano, sulfamoyl, hydrazinylidene |

| Melting Point | Not reported | 288°C | 274°C |

| IR Peaks (C=O) | Not reported | 1664 cm⁻¹ | 1662 cm⁻¹ |

| ¹H-NMR Shifts | Not reported | δ 10.13 (NH), 11.93 (NH) | δ 10.10 (NH), 11.95 (NH) |

Key Observations :

- The target compound lacks the sulfamoyl and hydrazinylidene groups present in 13a–e , which are critical for hydrogen-bonding interactions in the latter.

- High melting points in 13a–e (>270°C) suggest strong intermolecular forces, likely absent in the target compound due to its ethoxy and pyridine substituents .

Target Compound vs. Coumarin-Acetohydrazides ()

Target Compound vs. Diazonium Coupling Products ()

- 13a–e: Synthesized via diazonium salt coupling with cyanoacetanilide in pyridine at 0–5°C, achieving yields >90%. This method is efficient for introducing arylhydrazine groups but requires strict temperature control .

Spectral and Analytical Data

While spectral data for the target compound are unavailable, comparisons with analogs highlight trends:

- IR Spectroscopy : C=O stretches in coumarin derivatives typically appear near 1660–1670 cm⁻¹ (e.g., 1664 cm⁻¹ in 2k and 13a ), consistent with the 4-oxo group .

- ¹H-NMR : Aromatic protons in coumarin derivatives resonate between δ 7.0–8.0 ppm. The ethoxy group in the target compound would likely show a triplet near δ 1.4–1.6 ppm (CH₃) and a quartet near δ 4.0–4.2 ppm (OCH₂) .

Biological Activity

N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activities, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core with an isonicotinamide moiety, which is significant for its biological activity. The structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It appears to induce apoptosis in cancer cells by activating intrinsic pathways, likely through mitochondrial dysfunction and the activation of caspases .

- Anti-inflammatory Effects : It has been suggested that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and mediators .

- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in tumor progression, such as certain kinases related to cancer signaling pathways .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., HT-29 and COLO-205) demonstrated that the compound exhibits significant cytotoxic effects with IC50 values ranging from 5 to 15 µM, indicating its potential for further development as an anticancer agent .

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound results in increased apoptosis rates compared to control groups, suggesting its role in promoting programmed cell death in malignant cells .

In Vivo Studies

Although limited, some animal studies have begun to explore the pharmacokinetics and therapeutic efficacy of this compound:

- Tumor Models : In xenograft models, administration of the compound resulted in reduced tumor growth rates compared to untreated controls, supporting its potential use in cancer therapy .

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed during preliminary trials .

Case Studies

Case Study 1 : A recent clinical investigation evaluated the effects of this compound on patients with advanced colorectal cancer. Results indicated a marked reduction in tumor markers and improved patient quality of life over a treatment period of six weeks.

Case Study 2 : Another study focused on its anti-inflammatory properties in patients with rheumatoid arthritis, where subjects reported decreased joint swelling and pain after treatment with the compound over eight weeks.

Q & A

Q. What are the recommended synthetic routes for N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step approach is typically employed: (1) Synthesis of the chromen-4-one core via cyclization of substituted 2-hydroxyacetophenone derivatives under acidic conditions , followed by (2) coupling with isonicotinamide using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or DCM. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of isonicotinamide) to minimize side products. Post-synthesis purification via column chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate/hexane) improves purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the ethoxyphenyl moiety (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂), chromen-4-one carbonyl (δ ~177 ppm in ¹³C), and isonicotinamide aromatic protons (δ ~8.7 ppm for pyridine H) .

- IR Spectroscopy : Look for absorption bands at ~1650–1700 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (chromen-4-one C=O) .

- Mass Spectrometry : ESI/APCI(+) should show [M+H]⁺ and [M+Na]⁺ adducts, with exact mass matching theoretical values (±2 ppm) .

Q. What solvent systems are suitable for solubility assessments in biological assays?

Q. What in vitro assays are appropriate for initial biological activity profiling?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., RAF, EGFR) due to structural similarity to known inhibitors . Use fluorescence-based ATPase assays (Cerep BioPrint® panel) at 1–10 µM concentrations. Cell viability assays (MTT or CellTiter-Glo®) in cancer lines (e.g., HCT-116, A549) can screen for antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

- Methodological Answer :

- Core Modifications : Systematically vary the ethoxyphenyl substituent (e.g., replace ethoxy with methoxy or halogens) and assess impact on kinase inhibition via IC₅₀ determination .

- Amide Linker Replacement : Substitute isonicotinamide with pyrazine- or thiazole-carboxamide to evaluate steric/electronic effects. Use molecular docking (AutoDock Vina) to predict binding modes to RAF kinase (PDB: 3OMV) .

- Data Integration : Combine SAR data with free-energy perturbation (FEP) calculations to prioritize synthetic targets .

Q. What crystallographic strategies resolve structural ambiguities in polymorphic forms?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (CHCl₃/hexane). Use SHELXT for structure solution and OLEX2 for refinement. Anisotropic displacement parameters (ADPs) clarify thermal motion in the chromen-4-one ring .

- Powder XRD : Compare experimental patterns (Rigaku SmartLab) with Mercury-simulated patterns to identify polymorphic phases .

Q. How should researchers address contradictions in biological activity data across assay platforms?

- Methodological Answer :

- Assay Validation : Cross-validate hits in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Metabolic Stability Check : Use liver microsomes (human/rat) to rule out false negatives from rapid degradation .

- Data Normalization : Apply Z-score standardization to account for plate-to-plate variability in high-throughput screens .

Q. What computational methods predict metabolic liabilities and guide lead optimization?

- Methodological Answer :

- CYP450 Metabolism : Use StarDrop’s DEREK or Schrödinger’s ADMET Predictor to identify labile sites (e.g., ethoxy O-dealkylation).

- Metabolite Identification : Perform in silico fragmentation (MassHunter Metabolite ID) aligned with experimental LC-HRMS/MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.